molecular formula C4H6Cl2N3O2P B12341821 2-(dichlorophosphorylamino)-3-methyl-4H-imidazol-5-one

2-(dichlorophosphorylamino)-3-methyl-4H-imidazol-5-one

Cat. No.: B12341821
M. Wt: 229.99 g/mol
InChI Key: LLAFVXRGNOJWJX-UHFFFAOYSA-N
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Description

(1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidic dichloride is a chemical compound with the molecular formula C4H6Cl2N3O2P and a molecular weight of 229.99 g/mol . This compound is characterized by the presence of an imidazole ring substituted with a phosphoramidic dichloride group, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidic dichloride typically involves the reaction of creatinine with phosphoryl chloride (POCl3). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Creatinine+POCl3(1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidic dichloride\text{Creatinine} + \text{POCl}_3 \rightarrow \text{(1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidic dichloride} Creatinine+POCl3​→(1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidic dichloride

The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is typically heated to a temperature range of 50-70°C and stirred for several hours to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of (1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidic dichloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors equipped with temperature and pressure control systems to maintain optimal reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidic dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Phosphoramidates, phosphoramidites, and other substituted derivatives.

    Hydrolysis: Phosphoric acid derivatives and imidazole derivatives.

    Oxidation and Reduction: Oxidized or reduced forms of the imidazole ring.

Scientific Research Applications

(1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidic dichloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidic dichloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoramidic dichloride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the inhibition or modulation of their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Creatinine Phosphoric Dichloride: Similar in structure but lacks the methyl group on the imidazole ring.

    Phosphoramidic Dichloride Derivatives: Compounds with different substituents on the imidazole ring or other heterocyclic rings.

Uniqueness

(1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidic dichloride is unique due to the presence of both the phosphoramidic dichloride group and the methyl-substituted imidazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C4H6Cl2N3O2P

Molecular Weight

229.99 g/mol

IUPAC Name

(2E)-2-dichlorophosphorylimino-1-methylimidazolidin-4-one

InChI

InChI=1S/C4H6Cl2N3O2P/c1-9-2-3(10)7-4(9)8-12(5,6)11/h2H2,1H3,(H,7,8,10,11)

InChI Key

LLAFVXRGNOJWJX-UHFFFAOYSA-N

Isomeric SMILES

CN\1CC(=O)N/C1=N\P(=O)(Cl)Cl

Canonical SMILES

CN1CC(=O)NC1=NP(=O)(Cl)Cl

Origin of Product

United States

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